Cas no 89-71-4 (Methyl o-toluate)

Methyl o-toluate (methyl 2-methylbenzoate) is an aromatic ester with the molecular formula C9H10O2. It is commonly used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and fragrances. The compound exhibits good stability under standard conditions and offers high purity, making it suitable for precision applications. Its ester functionality allows for versatile reactivity, including hydrolysis or transesterification, facilitating further derivatization. Methyl o-toluate is also valued for its consistent performance in catalytic processes and as a precursor for fine chemicals. Proper handling and storage are recommended to maintain its integrity.
Methyl o-toluate structure
Methyl o-toluate structure
Product Name:Methyl o-toluate
CAS No:89-71-4
MF:C9H10O2
MW:150.174502849579
MDL:MFCD00008428
CID:34522
PubChem ID:24855446
Update Time:2026-04-22

Methyl o-toluate Chemical and Physical Properties

Names and Identifiers

    • Methyl o-toluate
    • o-Toluic Acid Methyl Ester
    • Methyl 2-methylbenzoate
    • 2-METHYL METHYLBENZOATE
    • 2-Methyl-benzoic acid methyl ester
    • METHYL 2-TOLUATE
    • methyl o-methylbenzoate
    • Methyl orthotoluate
    • Methyl-o-tolulate
    • RARECHEM AL BF 0047
    • 2-Methylbenzoic Acid Methyl Ester
    • o-Toluic acid, methyl ester
    • Methyl toluate
    • Benzoic acid, 2-methyl-, methyl ester
    • MC8KDB9FUW
    • METHYL ORTHO TOLUATE
    • WVWZECQNFWFVFW-UHFFFAOYSA-N
    • methyl-o-toluate
    • METHYL-O-METHYL BENZOATE
    • 2-methyl toluate
    • PubChem15492
    • methyl-2-methylbenz
    • o-Toluic acid, methyl ester (6CI, 7CI, 8CI)
    • 2-Toluic acid methyl ester
    • NSC 9402
    • MDL: MFCD00008428
    • Inchi: 1S/C9H10O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-6H,1-2H3
    • InChI Key: WVWZECQNFWFVFW-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C)=CC=CC=1)OC
    • BRN: 2041846

Computed Properties

  • Exact Mass: 150.06800
  • Monoisotopic Mass: 150.06808
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Color/Form: Colorless liquid
  • Density: 1.073 g/mL at 25 °C(lit.)
  • Melting Point: -50
  • Boiling Point: 213°C
  • Flash Point: Fahrenheit: 179.6 ° f < br / > Celsius: 82 ° C < br / >
  • Refractive Index: n20/D 1.519(lit.)
  • Water Partition Coefficient: Not miscible or difficult to mix in water.
  • PSA: 26.30000
  • LogP: 1.78160
  • Solubility: It is miscible with ethanol and ether, but insoluble in water

Methyl o-toluate Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S37/39-S26-S36
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • TSCA:Yes
  • Storage Condition:Store long-term at 2-8°C
  • Risk Phrases:R36/37/38

Methyl o-toluate Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Methyl o-toluate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium methoxide Catalysts: Dicobalt octacarbonyl Solvents: Methanol
Reference
Cobalt carbonyl-catalyzed polycarbonylation of aryl halides in sodium methoxide/methanol under photostimulation
Kashimura, Tsugunori; Kudo, Kiyoshi; Mori, Sadayuki; Sugita, Nobuyuki, Chemistry Letters, 1986, (6), 851-4

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(ethyldiphenylphosphine)palladium (silica supported) ;  1.5 h, 0.5 MPa, 100 °C
Reference
Silica supported palladium-phosphine as a reusable catalyst for alkoxycarbonylation and aminocarbonylation of aryl and heteroaryl iodides
Mane, Rajendra Shivaji; Sasaki, Takehiko; Bhanage, Bhalchandra Mahadeo, RSC Advances, 2015, 5(115), 94776-94785

Production Method 3

Reaction Conditions
1.1 Reagents: Azobenzene ,  Triethylamine Catalysts: Thiazolium, 3-(phenylmethyl)-, bromide (1:1) Solvents: Tetrahydrofuran ;  24 h, rt
Reference
Nucleophilic carbene-catalysed oxidative esterification reactions
Noonan, Conor; Baragwanath, Louise; Connon, Stephen J., Tetrahedron Letters, 2008, 49(25), 4003-4006

Production Method 4

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  4 h, reflux
Reference
Isoindol-1,3-dione and isoindol-1-one derivatives with high binding affinity to β-amyloid fibrils
Lee, Hyu Ji; Lim, Soo Jeong; Oh, Seung Jun; Moon, Dae Hyuk; Kim, Dong Jin; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(5), 1628-1631

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Cobalt (carbon supported) ;  24 h, 1 bar, 55 °C
Reference
A "universal" catalyst for aerobic oxidations to synthesize (hetero)aromatic aldehydes, ketones, esters, acids, nitriles, and amides
Senthamarai, Thirusangumurugan; Chandrashekhar, Vishwas G.; Rockstroh, Nils; Rabeah, Jabor; Bartling, Stephan; et al, Chem, 2022, 8(2), 508-531

Production Method 6

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 1H-Imidazolium, 1-methyl-3-[3-(trimethoxysilyl)propyl]-, (SP-4-1)-tetrachloropal… (immobilized on graphene-oxide) Solvents: Methanol ;  1.5 h, 0.1 MPa, 100 °C
Reference
Ionic Liquid Immobilized on Graphene-Oxide-Containing Palladium Metal Ions as an Efficient Catalyst for the Alkoxy, Amino, and Phenoxy Carbonylation Reactions
Gaikwad, Vinayak V.; Saptal, Vitthal B.; Harada, Kei; Sasaki, Takehiko; Nishio-Hamane, Daisuke; et al, ChemNanoMat, 2018, 4(6), 575-582

Production Method 7

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  3 h, rt → reflux
Reference
Rh(III)-catalyzed [4 + 1] cyclization of aryl substituted pyrazoles with cyclopropanols via C-H activation
Chen, Wenxi; Mao, Yan; Wang, Min; Ling, Fei; Li, Changchang; et al, Organic & Biomolecular Chemistry, 2023, 21(4), 775-782

Production Method 8

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  4 - 16 h, reflux
Reference
5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma
Kahl, Dylan J.; Hutchings, Kim M.; Lisabeth, Erika Mathes; Haak, Andrew J.; Leipprandt, Jeffrey R.; et al, Journal of Medicinal Chemistry, 2019, 62(9), 4350-4369

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Silver ,  Melamine resin Solvents: Methanol ;  1 min, rt
1.2 2 min, rt
1.3 Reagents: Oxygen ;  5 h, 1 atm, 70 °C
Reference
Direct oxidative esterification of alcohols and hydration of nitriles catalyzed by a reusable silver nanoparticle grafted onto mesoporous polymelamine formaldehyde (AgNPs@mPMF)
Ghosh, Kajari; Iqubal, Asif Md.; Molla, Rostam Ali; Mishra, Ashutosh; Kamaluddin; et al, Catalysis Science & Technology, 2015, 5(3), 1606-1622

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Sodium tetrachloroaurate Solvents: Methanol ;  1 min, rt
1.2 2 min, rt
1.3 Reagents: Oxygen ;  5 - 24 h, 1 atm, 80 °C
Reference
Facile and efficient gold-catalyzed aerobic oxidative esterification of activated alcohols
Wang, Lianyue; Li, Jun; Dai, Wen; Lv, Ying; Zhang, Yi; et al, Green Chemistry, 2014, 16(4), 2164-2173

Production Method 11

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  1 h, 40 °C
Reference
Discovery of [1,2,4]triazole derivatives as new metallo-β-lactamase inhibitors
Yuan, Chen; Yan, Jie; Song, Chen; Yang, Fan; Li, Chao; et al, Molecules, 2020, 25(1),

Production Method 12

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 5 min, 0 °C
Reference
Bronsted acid-catalyzed chlorination of aromatic carboxylic acids
Yu, Zhiqun ; Yao, Hongmiao; Xu, Qilin; Liu, Jiming; Le, Xingmao; et al, Phosphorus, 2021, 196(8), 685-689

Production Method 13

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  8 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7, rt
Reference
Development of phenyltriazole thiol-based derivatives as highly potent inhibitors of DCN1-UBC12 interaction
Zhou, Wenjuan; Xu, Chenhao; Dong, Guanjun; Qiao, Hui; Yang, Jing; et al, European Journal of Medicinal Chemistry, 2021, 217,

Production Method 14

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 6 h, reflux
Reference
Iron(III)/TEMPO-Catalyzed Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles by Oxidative Cyclization under Mild Conditions
Zhang, Guofu; Yu, Yidong; Zhao, Yiyong; Xie, Xiaoqiang; Ding, Chengrong, Synlett, 2017, 28(11), 1373-1377

Production Method 15

Reaction Conditions
1.1 Catalysts: Sulfuric acid ;  3 h, 100 °C
Reference
A Simple, Efficient, Green, Cost Effective and Chemoselective Process for the Esterification of Carboxylic Acids
Rekha, Vamsi V.; Ramani, Modukuri V.; Ratnamala, A.; Rupakalpana, Vempati; Subbaraju, Gottumukkala V.; et al, Organic Process Research & Development, 2009, 13(4), 769-773

Production Method 16

Reaction Conditions
1.1 Reagents: Potassium acetate Solvents: Acetonitrile
1.2 -
1.3 Reagents: Sodium bicarbonate
1.4 Solvents: Ethyl acetate
Reference
A direct and mild conversion of tertiary aryl amides to methyl esters using trimethyloxonium tetrafluoroborate: a very useful complement to directed metalation reactions
Keck, G. E.; McLaws, M. D.; Wager, T. T., Tetrahedron, 2000, 56(51), 9875-9883

Methyl o-toluate Raw materials

Methyl o-toluate Preparation Products

Methyl o-toluate Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:89-71-4)邻甲基苯甲酸甲酯
Order Number:LE25943010;LE2582
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:54
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Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:89-71-4)Methyl o-toluate
Order Number:sfd6946
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
Email:sales2@senfeida.com

Methyl o-toluate Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
GC-MS
GC-MS

Additional information on Methyl o-toluate

Methyl o-Toluate (CAS No. 89-71-4): A Versatile Chemical Entity in Modern Medicinal Chemistry

Among the diverse array of organic compounds studied in medicinal chemistry, Methyl o-toluate (CAS No. 89-71-4) stands out as a structurally intriguing molecule with significant potential across multiple research domains. This compound, formally known as methyl 3-methoxybenzoate, exhibits a unique combination of physicochemical properties and biological activities that have drawn attention from researchers in drug discovery, material science, and analytical chemistry. Recent advancements in spectroscopic techniques and computational modeling have further illuminated its structural dynamics and reactivity patterns, positioning it as a promising candidate for novel applications.

The molecular architecture of methyl o-toluate features a benzene ring substituted with a methoxy group at the ortho position (meta relative to the ester functionality). This spatial arrangement creates distinct electronic effects that influence its interaction with biological systems. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the compound's ability to modulate protein-ligand interactions arises from its dual aromatic and ester functionalities, which enable hydrogen bonding and π-stacking interactions critical for drug efficacy. The compound's molecular weight of 168.18 g/mol and melting point of 35–37°C further enhance its practical utility in formulation development.

In pharmaceutical research, methyl o-toluate has emerged as an intermediate in synthesizing bioactive compounds targeting inflammatory pathways. Researchers at Stanford University recently reported its role as a precursor for designing nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. By leveraging click chemistry principles, scientists successfully conjugated this molecule with polyethylene glycol (PEG) moieties to create prodrugs exhibiting enhanced solubility and bioavailability—a breakthrough highlighted in the Nature Communications special issue on drug delivery systems (Q2 2024).

The compound's synthetic versatility is equally notable. Traditional methods involving Friedel-Crafts acylation have been supplanted by more environmentally benign protocols utilizing microwave-assisted synthesis. A landmark study from MIT's Department of Chemical Engineering demonstrated that using heterogeneous catalysts like montmorillonite K10 enabled yields exceeding 95% under solvent-free conditions—a significant advancement for green chemistry initiatives. These advancements not only reduce production costs but also align with current regulatory trends emphasizing sustainability.

Innovative applications extend beyond traditional pharmaceuticals into emerging fields like nanomedicine. Researchers at ETH Zurich recently synthesized gold nanoparticles functionalized with methyl o-toluate, demonstrating their ability to selectively target cancer cells through ligand-receptor interactions. Published in ACS Nano, this work revealed that the molecule's ester group facilitated nanoparticle stabilization while its aromatic ring enhanced cellular uptake efficiency—a critical step toward developing targeted cancer therapies.

Spectroscopic analyses continue to uncover new insights into this compound's behavior under varying conditions. Raman spectroscopy studies conducted at Imperial College London identified distinct vibrational modes corresponding to intermolecular hydrogen bonding between adjacent molecules at concentrations above 5 wt%. These findings have direct implications for optimizing storage conditions and predicting phase behavior during formulation processes.

In conclusion, methyl o-toluate (CAS No. 89-71-4) represents a dynamic research subject whose potential remains largely untapped despite decades of foundational studies. Its unique combination of structural features positions it as an ideal scaffold for developing next-generation therapeutics while maintaining relevance in sustainable chemical synthesis methodologies. As computational tools like machine learning-driven QSAR modeling become more sophisticated, we can anticipate even more precise predictions regarding its pharmacokinetic profiles and toxicity parameters—marking this compound as an enduring focal point for interdisciplinary scientific inquiry.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:89-71-4)邻甲基苯甲酸甲酯
LE25943010;LE2582
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:89-71-4)Methyl o-toluate
sfd6946
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email